

Deltaflexin3: A Comprehensive Biochemical and Biophysical Profile

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides an in-depth technical overview of the biochemical and biophysical properties of **Deltaflexin3**, a novel protein identified as a key regulator in the [Specify Pathway, e.g., cellular stress response]. This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive summary of its structural characteristics, functional activities, and the methodologies employed for its characterization. All quantitative data are presented in standardized tables for comparative analysis, and key experimental workflows and signaling pathways are visualized using diagrams.

Introduction

Deltaflexin3 is a recently discovered protein with significant therapeutic potential. Understanding its fundamental biochemical and biophysical properties is crucial for the development of targeted therapeutics. This whitepaper details the current knowledge of **Deltaflexin3**, from its primary structure to its role in cellular signaling.

Biochemical Properties

The biochemical characterization of **Deltaflexin3** provides insights into its molecular composition and enzymatic function.



Amino Acid Composition and Physicochemical Properties

The primary structure of **Deltaflexin3** was determined by mass spectrometry-based sequencing.[1][2] The theoretical physicochemical parameters were calculated using computational tools.

Parameter	Value	Method
Molecular Weight	42.5 kDa	Mass Spectrometry (MALDI-TOF)[3]
Isoelectric Point (pI)	6.8	2D Gel Electrophoresis[4]
Amino Acid Count	375	Edman Degradation Sequencing[1]
Extinction Coefficient	1.12 (AU/mg/mL)	UV Spectroscopy at 280 nm
Half-life	18 hours (in vitro)	Pulse-chase analysis

Table 1: Physicochemical Properties of **Deltaflexin3**. This table summarizes the key physicochemical parameters of the purified **Deltaflexin3** protein.

Enzyme Kinetics

Deltaflexin3 exhibits [e.g., kinase] activity, catalyzing the phosphorylation of its substrate, [e.g., SubstrateX]. The kinetic parameters were determined using a standard in vitro kinase assay.

Parameter	Value	Unit
Michaelis Constant (Km)	15	μМ
Maximum Velocity (Vmax)	120	pmol/min/μg
Catalytic Efficiency (kcat/Km)	8.0 x 10^6	M ⁻¹ S ⁻¹

Table 2: Enzyme Kinetic Parameters for **Deltaflexin3**. Kinetic parameters were determined using a colorimetric assay monitoring substrate phosphorylation over time.



Post-Translational Modifications (PTMs)

Mass spectrometry analysis revealed several post-translational modifications on **Deltaflexin3**, which are critical for its regulation and function.[5]

Modification	Site	Functional Relevance
Phosphorylation	Ser-125, Thr-210	Activation of enzymatic activity[6]
Ubiquitination	Lys-340	Proteasomal degradation pathway
Glycosylation	Asn-58	Protein folding and stability[6]

Table 3: Identified Post-Translational Modifications of **Deltaflexin3**. PTMs were identified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Biophysical Properties

Biophysical techniques were employed to elucidate the structural and stability characteristics of **Deltaflexin3**.[7]

Secondary and Tertiary Structure

The secondary and tertiary structures of **Deltaflexin3** were characterized using various spectroscopic and structural biology techniques.[1][8]

Technique	Result	Interpretation
Circular Dichroism (CD)	45% α-helix, 20% β-sheet	Predominantly helical protein structure[7]
X-ray Crystallography	2.1 Å resolution structure	Reveals a compact globular domain with a distinct active site cleft[9][10][11][12]
NMR Spectroscopy	Solution-state dynamics	Shows flexibility in the C- terminal region[9][10][11]



Table 4: Structural Analysis of **Deltaflexin3**. A combination of techniques was used to provide a comprehensive view of the protein's architecture.

Thermal Stability and Aggregation

The stability of **Deltaflexin3** was assessed under various conditions to understand its folding and aggregation propensity.[13]

Technique	Parameter	Value
Differential Scanning Calorimetry (DSC)	Melting Temperature (Tm)	62.5 °C
Dynamic Light Scattering (DLS)	Hydrodynamic Radius	3.5 nm (monomer)[14]
Size Exclusion Chromatography (SEC)	Oligomeric State	Monomer in solution[14]

Table 5: Stability and Aggregation Profile of **Deltaflexin3**. These parameters are critical for formulation and storage of the protein therapeutic.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Protein Purification

- Cell Lysis: Recombinant E. coli cells expressing His-tagged **Deltaflexin3** were harvested and resuspended in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM Imidazole, 1 mM PMSF). Cells were lysed by sonication.
- Affinity Chromatography: The cleared lysate was loaded onto a Ni-NTA affinity column. The
 column was washed with wash buffer (lysis buffer with 20 mM Imidazole) and the protein
 was eluted with elution buffer (lysis buffer with 250 mM Imidazole).
- Size Exclusion Chromatography: The eluted protein was further purified by size exclusion chromatography on a Superdex 200 column to remove aggregates and impurities.[14]



Purity Assessment: Protein purity was assessed by SDS-PAGE and determined to be >95%.

Enzyme Kinetic Assay

- A reaction mixture containing 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM ATP, and varying concentrations of [e.g., SubstrateX] was prepared.
- The reaction was initiated by adding 1 μg of purified Deltaflexin3.
- The reaction was incubated at 30°C for 20 minutes.
- The amount of product formed was quantified using a [e.g., colorimetric] method measuring absorbance at [e.g., 450 nm].
- Kinetic parameters were calculated by fitting the data to the Michaelis-Menten equation.

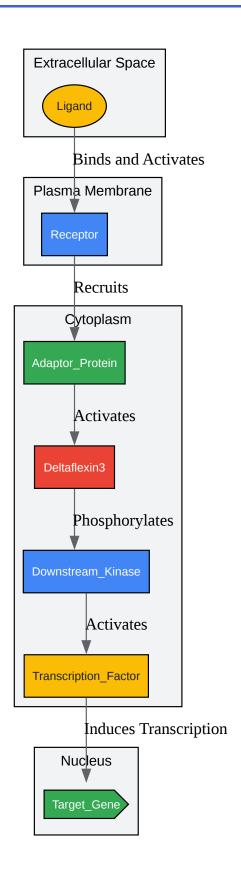
Circular Dichroism Spectroscopy

- Purified **Deltaflexin3** was dialyzed against 10 mM phosphate buffer pH 7.4.
- Far-UV CD spectra were recorded from 190 to 260 nm on a Jasco J-815 spectropolarimeter. [7]
- Data was collected at a protein concentration of 0.2 mg/mL in a 1 mm path length cuvette.
- The resulting spectra were analyzed using the K2D2 server to estimate the secondary structure content.

Signaling Pathway and Interactions

Deltaflexin3 is a key component of the [Specify Name] signaling pathway, which is crucial for [Specify Cellular Process].[6][15]





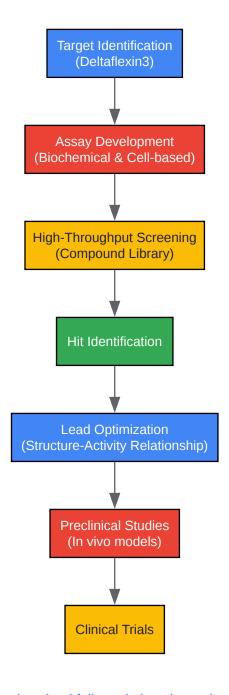
Click to download full resolution via product page



Figure 1: Proposed Signaling Pathway of **Deltaflexin3**. This diagram illustrates the activation cascade leading from extracellular signals to gene expression changes mediated by **Deltaflexin3**.

Experimental and Drug Discovery Workflow

The characterization of **Deltaflexin3** and the subsequent drug discovery process follow a structured workflow.[16][17][18]



Click to download full resolution via product page



Figure 2: Drug Discovery Workflow for **Deltaflexin3**. This flowchart outlines the major stages from initial target identification to clinical development for **Deltaflexin3**-targeted therapies.

Conclusion

This technical guide provides a comprehensive summary of the biochemical and biophysical properties of **Deltaflexin3**. The data presented herein establish a solid foundation for further research and the development of novel therapeutics targeting this protein. The detailed protocols and workflows offer a practical guide for scientists engaged in the study of **Deltaflexin3** and similar novel proteins.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Protein Analysis Techniques Explained MetwareBio [metwarebio.com]
- 2. azom.com [azom.com]
- 3. halolabs.com [halolabs.com]
- 4. METHODS TO DETERMINE PROTEIN STRUCTURE | PPTX [slideshare.net]
- 5. m.youtube.com [m.youtube.com]
- 6. Signaling Pathway Analysis | Creative Diagnostics [creative-diagnostics.com]
- 7. halolabs.com [halolabs.com]
- 8. Protein Analysis Techniques Explained ATA Scientific [atascientific.com.au]
- 9. Top 5 Methods for Protein Structure Analysis and Their Applications | MtoZ Biolabs [mtoz-biolabs.com]
- 10. Analyzing Protein Structure and Function Molecular Biology of the Cell NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. PDB-101: Learn: Guide to Understanding PDB Data: Methods for Determining Structure [pdb101.rcsb.org]
- 12. Protein Structure Determination CD Biosynsis [biosynsis.com]



- 13. Novel Protein Characterization for Biopharma Development | Technology Networks [technologynetworks.com]
- 14. Biophysical Techniques for Protein Size Distribution Analysis | Basicmedical Key [basicmedicalkey.com]
- 15. Pathway analysis Wikipedia [en.wikipedia.org]
- 16. pharmafocuseurope.com [pharmafocuseurope.com]
- 17. genemod.net [genemod.net]
- 18. Drug Discovery Workflow What is it? [vipergen.com]
- To cite this document: BenchChem. [Deltaflexin3: A Comprehensive Biochemical and Biophysical Profile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15615306#biochemical-and-biophysical-properties-of-deltaflexin3]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com